4-amino-N-(2,4-difluorophenyl)benzamide
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Overview
Description
4-amino-N-(2,4-difluorophenyl)benzamide is an organic compound with the molecular formula C13H10F2N2O. It is a derivative of benzamide, characterized by the presence of amino and difluorophenyl groups.
Mechanism of Action
Target of Action
The primary target of 4-amino-N-(2,4-difluorophenyl)benzamide is Carbonic anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
It is known that many carbonic anhydrase inhibitors work by binding to the active site of the enzyme, preventing it from catalyzing its reaction .
Biochemical Pathways
Given its target, it can be inferred that it may influence the regulation of ph and fluid balance in the body, as these are the primary functions of carbonic anhydrase 2 .
Result of Action
By inhibiting carbonic anhydrase 2, it could potentially affect processes such as respiration, fluid secretion, and ph regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2,4-difluorophenyl)benzamide typically involves the reaction of 2,4-difluoroaniline with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(2,4-difluorophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include nitro derivatives, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-amino-N-(2,4-difluorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminosulfonyl)-N-(2,4-difluorophenyl)methyl-benzamide
- 4-amino-N-(2,5-difluorophenyl)benzamide
Uniqueness
4-amino-N-(2,4-difluorophenyl)benzamide is unique due to its specific substitution pattern on the benzamide core, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development .
Biological Activity
4-Amino-N-(2,4-difluorophenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an amino group and two fluorine substituents on a phenyl ring, contributing to its unique chemical properties. The presence of fluorine atoms often enhances the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
The primary target for this compound is carbonic anhydrase II , an enzyme that plays a crucial role in regulating pH and fluid balance in biological systems. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing it from catalyzing its reaction. This inhibition can affect various physiological processes such as respiration and fluid secretion.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth. The structure-activity relationship (SAR) studies suggest that modifications to the benzamide structure can enhance its antimicrobial efficacy .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines. Its mechanism involves inducing apoptosis and cell cycle arrest in cancer cells. For instance, studies have shown that derivatives of benzamide compounds can effectively induce apoptosis in solid tumor cells .
Case Studies
- Anticancer Efficacy : A study reported that this compound derivatives exhibited significant cytotoxicity against various cancer cell lines, with some compounds showing IC50 values in the micromolar range. These findings suggest potential as lead compounds for further development in cancer therapeutics .
- Antimicrobial Studies : In another study focusing on the antimicrobial activity of benzamide derivatives, this compound was identified as a potent inhibitor against specific pathogens, showcasing a broad spectrum of activity .
Data Table: Biological Activity Overview
Activity Type | Target Organism/Cell Line | IC50/EC50 Value | Mechanism of Action |
---|---|---|---|
Antimicrobial | Various Bacteria | Varies | Inhibition of bacterial growth |
Anticancer | HepG2 Cells | 1.30 μM | Induction of apoptosis |
Anticancer | MCF-7 Cells | Varies | Cell cycle arrest |
Properties
IUPAC Name |
4-amino-N-(2,4-difluorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2N2O/c14-9-3-6-12(11(15)7-9)17-13(18)8-1-4-10(16)5-2-8/h1-7H,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYOGUIQVMNDNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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